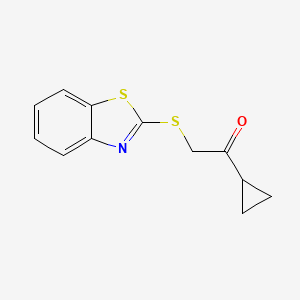

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone derivatives involves several key steps, including carbon-sulfur bond cleavage reactions in a basic medium, employing phenacyl bromide and α-chloroacetone as starting materials. This process leads to the generation of various derivatives, highlighting the versatility and reactivity of the benzothiazole thioether moiety in synthesis (Al-Omran & El-Khair, 2014). Additionally, cyclization of unsymmetrical thioureas has been used to create N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, showcasing the compound's potential for further chemical modifications (Eshghi et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone derivatives has been elucidated using a variety of spectroscopic techniques, including 1H-NMR, 13C-NMR, and X-ray crystallography. These studies have confirmed the expected structural features and provided detailed insights into the molecular geometry, aiding in the understanding of the compound's reactivity and properties (Inkaya, 2018).

Chemical Reactions and Properties

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, reactions with malononitrile and elemental sulfur or cyanoacetohydrazide lead to the formation of derivatives with potential biological activity (Al-Omran & El-Khair, 2014). These reactions demonstrate the compound's versatility and its utility as a building block in organic synthesis.

Physical Properties Analysis

The physical properties of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone derivatives have been characterized using various analytical techniques, including thermal analysis (TG/DTA) and spectroscopic methods (UV-Vis, FT-IR). These studies provide valuable information about the stability, solubility, and other physical characteristics of the compound, which are essential for its potential applications (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone derivatives, such as reactivity towards various nucleophiles and electrophiles, have been explored in depth. These studies reveal the compound's ability to undergo a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules and materials (Al-Omran & El-Khair, 2014; Eshghi et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : A study by Al-Omran and El-Khair (2014) demonstrated a new synthesis route for 2-(benzothiazol-2-ylthio)-1-phenylethanone through carbon–sulfur bond cleavage reactions in a basic medium, highlighting innovative approaches in the synthesis of benzothiazole derivatives (Al-Omran & El-Khair, 2014).

Cyclization Processes : Research by Wen Na (2007) focused on the synthesis of novel compounds with NHE1 inhibitory activity, employing 2-(5-substituted benzimidazol(or benzothiazol)-2-ylthio)-1-(4-substituted phenylethylidene) aminoguanidines, demonstrating the compound's versatility in medicinal chemistry applications (Wen Na, 2007).

Biological and Pharmaceutical Applications

Cytotoxicity Studies : Eshghi et al. (2019) synthesized new benzothiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, providing insights into potential therapeutic applications (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).

Anticancer Activity : Osmaniye et al. (2018) reported the synthesis of novel benzothiazole-thiazolidine derivatives and evaluated their anticancer activity, demonstrating significant potential in oncological research (Osmaniye, Levent, Ardic, Atlı, Özkay, & Kaplancıklı, 2018).

Antimicrobial Properties : A study by Falsmaisim et al. (2010) on the synthesis and characterization of new 2-Mercapto benzothiazole derivatives revealed their promising antimicrobial activity, which could have implications in treating various infections (Falsmaisim, Raauf, & Salman, 2010).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel, showcasing the compound's potential in material science and engineering applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Future Directions

Benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone”, have shown significant potential in the field of medicinal chemistry. Future research may focus on developing more potent biologically active benzothiazole-based drugs . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-cyclopropylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c14-10(8-5-6-8)7-15-12-13-9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJPVPZBYINWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354238 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone | |

CAS RN |

337488-10-5 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)